8-Bromo-4-methylquinazoline
Overview
Description
8-Bromo-4-methylquinazoline is a chemical compound used for research purposes . It is not intended for human use .
Synthesis Analysis
Quinazoline derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The synthesis of quinazoline 3-oxides and their derivatives has been reviewed, providing an up-to-date record of the synthesis of quinazoline 3-oxides and their chemical transformation .Molecular Structure Analysis
The molecular structure of 8-Bromo-4-methylquinazoline includes a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms .Chemical Reactions Analysis
Quinazoline 3-oxides, which are related to 8-Bromo-4-methylquinazoline, have been studied for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They are valuable intermediates in the synthesis of benzodiazepine analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-4-methylquinazoline include its molecular weight, density, boiling point, and molecular formula .Scientific Research Applications
Synthesis and Characterization
8-Bromo-4-methylquinazoline serves as an important intermediate in the synthesis of various compounds with potential biological activities. For instance, it has been utilized in the synthesis of compounds with significant analgesic, anti-inflammatory, and antihelmintic activities. These compounds have been characterized using techniques such as infrared spectroscopy, 1H NMR, and mass spectroscopy, highlighting their potential in various biological applications (Sahu et al., 2008).
Pharmaceutical Intermediates
This compound has been identified as a crucial intermediate in the production of first-line drugs for treating colon and rectal cancers. A study designed a synthetic route based on related literature, aiming to optimize the production method, resulting in a high yield of the compound, thus demonstrating its significance in pharmaceutical manufacturing (He Zheng-you, 2010).
Improvement in Synthetic Processes
There's a focus on improving the efficiency of synthetic processes involving 8-Bromo-4-methylquinazoline derivatives. For instance, a telescoping process was introduced to synthesize a key intermediate in drug discoveries, significantly reducing the number of isolation processes and increasing the total yield while maintaining purity, thus contributing to a quicker supply of the intermediate to medicinal laboratories (Nishimura & Saitoh, 2016).
Photolabile Protecting Group
8-Bromo-4-methylquinazoline derivatives have also been studied as a photolabile protecting group for carboxylic acids. These derivatives show a greater single photon quantum efficiency than other esters and have sufficient sensitivity to multiphoton-induced photolysis, making them useful as caging groups for biological messengers, especially in vivo (Fedoryak & Dore, 2002).
Safety And Hazards
Future Directions
Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests that 8-Bromo-4-methylquinazoline and related compounds may have potential for future drug development.
properties
IUPAC Name |
8-bromo-4-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSASISPKDGBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-methylquinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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